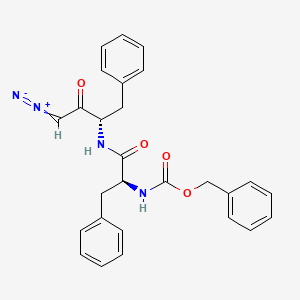

Z-Phe-Phe-Diazomethylketone

Übersicht

Beschreibung

Z-Phe-Phe-Diazomethylketone is a synthetic compound with the molecular formula C27H26N4O4 and a molecular weight of 470.52 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used in peptide synthesis and drug discovery due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone typically involves the reaction of benzyloxycarbonylphenylalanylphenylalanine with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product

Industrial Production Methods

Industrial production of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Z-Phe-Phe-Diazomethylketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the diazomethyl ketone group to other functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Z-Phe-Phe-Diazomethylketone as an Inhibitor of Cysteine Proteinases

This compound and other peptidyl diazomethyl ketones are useful irreversible inhibitors for inactivating cysteinyl proteinases in vitro and in vivo . Diazomethyl ketone derivatives of Z-Phe-Phe inactivate papain through a stoichiometric reaction at the active-center thiol . These reagents remain stable in mercaptoethanol, suggesting that their reaction with papain results from complex formation characteristic of affinity-labeling reagents . The diazomethyl ketones react via a different mechanism than chloromethyl ketones, indicated by the pH dependence of their inactivation of papain, where the rate increases with decreasing pH . This pH relationship suggests a reaction with a thiol group in its protonated form .

Z-Phe-Ala-Diazomethylketone in Cancer Therapeutics and Lysosomal Research

Z-Phe-Ala-diazomethylketone is used to develop targeted therapies that can selectively attack cancer cells, minimizing damage to healthy tissues . Z-Phe-Ala-diazomethylketone (PADK) is also used to target the role of lysosomes in Aβ42 detoxification as a putative therapeutic approach . PADK enhances CatB, which is associated with improved Aβ42 detoxification in lysosomes .

Phe-Phe Motif in Nanomedicine

Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Piezoelectric Applications

Wirkmechanismus

The mechanism of action of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Z-Phe-Phe-Diazomethylketone can be compared with other similar compounds, such as:

Benzyloxycarbonylphenylalanylphenylalanine: Lacks the diazomethyl ketone group, making it less reactive in certain chemical reactions.

Phenylalanylphenylalanine diazomethyl ketone: Does not have the benzyloxycarbonyl protection, which can affect its stability and reactivity.

The uniqueness of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone lies in its combination of functional groups, which provides a balance of stability and reactivity, making it suitable for various scientific applications.

Biologische Aktivität

Z-Phe-Phe-Diazomethylketone (Z-Phe-Phe-DMK) is a compound of significant interest in biochemical research, particularly for its role as a selective inhibitor of cysteine proteases, specifically cathepsin L. This article explores the biological activity of Z-Phe-Phe-DMK, focusing on its mechanisms of action, applications in therapeutic contexts, and relevant case studies.

Chemical Structure and Properties

Z-Phe-Phe-DMK belongs to a class of diazomethylketones that are utilized as inhibitors in various biological processes. Its structure allows it to interact selectively with specific proteases, making it a valuable tool in biochemical research and drug development.

Z-Phe-Phe-DMK functions primarily as an inhibitor of cathepsin L, an enzyme involved in protein degradation within lysosomes. The inhibition of this enzyme can lead to alterations in cellular processes such as apoptosis, protein turnover, and immune responses. The compound's ability to modulate lysosomal activity has been linked to therapeutic effects in several disease models.

Biological Activity

- Inhibition of Proteases : Z-Phe-Phe-DMK exhibits potent inhibitory effects on cathepsin L with an IC₅₀ value indicative of its effectiveness. This inhibition can disrupt normal cellular functions, particularly in cancer cells where cathepsin L is often overexpressed.

- Impact on Amyloid-Beta (Aβ) Aggregation : Research has demonstrated that Z-Phe-Phe-DMK can bind to Aβ monomers and oligomers, inhibiting the formation of toxic aggregates associated with Alzheimer's disease. It not only prevents the formation of Aβ42 dodecamers but also removes preformed aggregates from solution, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

- Lysosomal Modulation : The compound enhances lysosomal function by increasing the levels and activity of cathepsin B, which is crucial for degrading Aβ peptides. Studies have shown that treatment with Z-Phe-Phe-DMK leads to significant reductions in Aβ accumulation in transgenic mouse models of Alzheimer's disease .

1. Alzheimer's Disease Models

In a study involving APP transgenic mice, administration of Z-Phe-Phe-DMK resulted in a 3- to 8-fold increase in cathepsin B levels within lysosomes and a corresponding reduction in Aβ levels. This suggests that enhancing lysosomal proteolytic activity could be a viable strategy for treating Alzheimer's disease .

2. Trypanosomiasis

Another case study demonstrated that Z-Phe-Phe-DMK altered the morphology and cell division of Trypanosoma brucei, the causative agent of African sleeping sickness. Mice treated with the compound showed significant changes in parasite structure, leading to impaired cell division and increased cell mass due to disrupted proteolysis .

Data Summary

| Study/Research | Findings | Implications |

|---|---|---|

| Alzheimer's Disease | Increased cathepsin B levels; reduced Aβ42 accumulation | Potential therapeutic for neurodegenerative diseases |

| Trypanosomiasis | Altered parasite morphology; inhibited cell division | Insights into treatment strategies for parasitic infections |

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFSOVRQDDYNAH-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65178-14-5 | |

| Record name | Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.